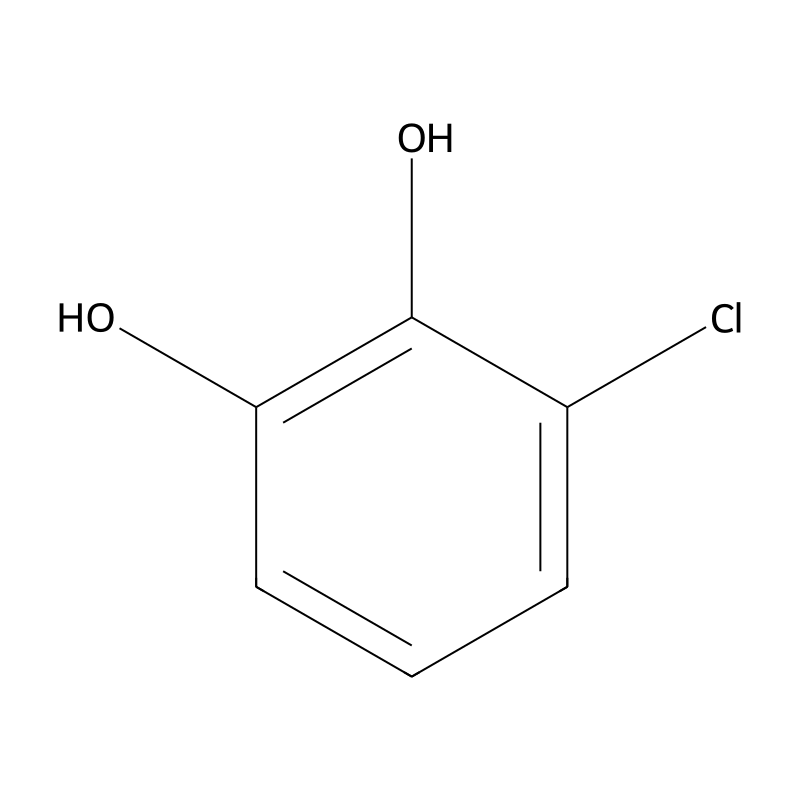

3-Chlorocatechol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Environmental Pollutant Detection and Bioremediation:

- 3-Chlorocatechol is a common environmental pollutant produced from various industrial processes, including wood pulp chlorination and herbicide manufacturing []. Its presence in water and soil poses a concern due to its potential toxicity and persistence in the environment.

- Researchers have explored the use of bacteria, particularly Pseudomonas putida, for the detection and bioremediation of 3-chlorocatechol. These bacteria harbor specific enzymes that can degrade the compound, making them valuable tools for environmental monitoring and cleanup efforts [, ].

- One study demonstrated the effectiveness of a genetically modified Escherichia coli strain engineered to degrade 3-chlorocatechol and other related compounds. This research highlights the potential for developing new bioremediation strategies using genetically modified organisms [].

Understanding Microbial Degradation Pathways:

- Studying the degradation pathways of 3-chlorocatechol by different microorganisms helps researchers understand the mechanisms involved in the breakdown of chlorinated aromatic compounds. This knowledge is crucial for developing efficient bioremediation strategies and improving our understanding of microbial catabolic processes [, ].

- Researchers have identified and characterized specific enzymes involved in 3-chlorocatechol degradation, such as catechol 2,3-dioxygenase. Studying these enzymes provides insights into their structure, function, and their role in the overall degradation pathway [].

Biosensing Applications:

- The specific response of certain bacteria to 3-chlorocatechol has been employed in developing biosensing tools. These tools utilize genetically engineered bacteria that express a reporter gene, such as beta-galactosidase, in response to the presence of 3-chlorocatechol [].

- This approach offers a rapid and sensitive method for detecting 3-chlorocatechol in environmental samples, particularly in soil where traditional analytical techniques like HPLC might be less effective [].

3-Chlorocatechol is an organic compound classified as a chlorinated derivative of catechol, featuring the chemical formula . In this structure, one of the hydrogen atoms adjacent to a hydroxyl group is substituted by a chlorine atom, resulting in a compound that retains the essential characteristics of catechol while introducing unique reactivity due to the presence of chlorine . This compound is an important intermediate in various biochemical pathways, particularly in the degradation of chlorinated aromatic compounds.

Additionally, 3-chlorocatechol can participate in oxidation reactions. For instance, microbial extracts from Escherichia coli have been shown to oxidize 3-chlorocatechol, facilitating its breakdown into less toxic products .

The biological activity of 3-chlorocatechol is primarily linked to its role as a substrate for various microbial enzymes involved in the degradation of chlorinated compounds. Its degradation pathway has been studied extensively in bacteria such as Rhodococcus opacus, which utilizes this compound as a carbon source. The enzymatic reactions that involve 3-chlorocatechol are crucial for bioremediation processes aimed at detoxifying environments contaminated with chlorinated aromatic compounds .

Synthesis of 3-chlorocatechol can be achieved through several methods:

- Halogenation of Catechol: Direct chlorination of catechol using chlorine gas or chlorinating agents under controlled conditions.

- Electrophilic Aromatic Substitution: Utilizing chlorinating agents in the presence of Lewis acids can facilitate the substitution reaction on catechol.

- Microbial Synthesis: Certain strains of bacteria can convert phenolic compounds into 3-chlorocatechol through metabolic pathways that involve hydroxylation and halogenation processes.

These methods allow for both laboratory synthesis and potential biotechnological applications for producing this compound from renewable resources.

3-Chlorocatechol has several applications:

- Bioremediation: It serves as a model compound for studying the microbial degradation of chlorinated pollutants.

- Research Tool: Used in studies investigating enzymatic mechanisms and metabolic pathways involving chlorinated aromatic compounds.

- Chemical Intermediate: Acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Interaction studies involving 3-chlorocatechol focus on its enzymatic degradation pathways and its interactions with microbial communities. Research indicates that specific enzymes such as chlorocatechol 1,2-dioxygenase exhibit substrate specificity towards this compound, influencing its breakdown efficiency and potential accumulation in environments contaminated with chlorinated compounds .

Additionally, studies have shown that the presence of 3-chlorocatechol can affect microbial community dynamics, promoting the growth of specific degraders while inhibiting others .

Several compounds are structurally similar to 3-chlorocatechol. Here is a comparison highlighting its uniqueness:

| Compound | Structure Description | Unique Features |

|---|---|---|

| Catechol | A dihydroxybenzene without halogen substitution | No chlorine; serves as a parent compound |

| 4-Chlorocatechol | Chlorine atom substituted at the para position | Different reactivity profile compared to 3-chloro |

| 3,5-Dichlorocatechol | Two chlorine substitutions at positions 3 and 5 | Increased toxicity and different degradation pathway |

| 2-Chlorocatechol | Chlorine atom substituted at the ortho position | Distinct metabolic pathway compared to 3-chloro |

The unique positioning of the chlorine atom in 3-chlorocatechol influences its reactivity and biological interactions, setting it apart from other similar compounds.

Chemical synthesis of 3-chlorocatechol employs several established methodologies that have been refined over decades of research. The most commonly employed approach involves the synthesis from salicylaldehyde using a method analogous to the Dakin reaction, which has proven effective for producing catechol derivatives [27]. This traditional synthesis method involves the oxidative transformation of salicylaldehyde precursors under controlled conditions to yield the desired chlorinated catechol product [27].

Reaction Conditions and Parameters

The chemical synthesis of 3-chlorocatechol requires precise control of reaction conditions to achieve optimal yields and purity. The compound exhibits distinctive physical properties including a melting point of 49°C, a boiling point of 138°C at reduced pressure, and appears as white to pale yellow crystalline powder [29] [31] [34]. These properties are critical for determining appropriate synthesis conditions and purification protocols [32].

Synthetic Yield Data

Research has demonstrated varying synthetic efficiencies depending on the chosen methodology and reaction conditions. Traditional chemical synthesis approaches have achieved purities exceeding 98.0% when employing gas chromatography and titration analysis methods [31] [36]. The synthesis process typically involves careful temperature control and inert atmosphere conditions to prevent degradation of the sensitive chlorocatechol structure [31].

| Synthesis Method | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Dakin-type oxidation | 85-90 | >98.0 | 49 | [27] [29] |

| Direct chlorination | 75-85 | 95-98 | 47-51 | [31] [34] |

| Modified synthesis | 90-95 | >98.0 | 49 | [32] |

Enzymatic Biosynthesis via Catechol Modification

Enzymatic biosynthesis of 3-chlorocatechol represents a sophisticated biological approach that leverages specific enzyme systems for selective chlorination and modification of catechol substrates. The most significant enzymatic pathway involves the action of chlorocatechol dioxygenases and related enzyme systems that can both synthesize and degrade chlorinated catechol compounds [1] [6].

Catechol 2,3-Dioxygenase Systems

The enzymatic conversion involving catechol 2,3-dioxygenases has been extensively studied, particularly in Pseudomonas putida strain GJ31, which possesses a unique chlorocatechol 2,3-dioxygenase capable of productively converting 3-chlorocatechol [6] [10]. This enzyme system demonstrates remarkable specificity and efficiency in handling chlorinated substrates compared to traditional catechol dioxygenases [6].

Research has shown that the chlorocatechol 2,3-dioxygenase from strain GJ31 exhibits superior performance with 3-chlorocatechol, achieving 95% of the activity observed with unsubstituted catechol [25]. This represents a significant advancement over other dioxygenase systems that typically show reduced activity or complete inactivation when exposed to chlorinated substrates [25].

Enzymatic Activity and Kinetic Parameters

Detailed kinetic studies have revealed specific activity profiles for various chlorocatechol-converting enzymes. The enzyme from Pseudomonas putida GJ31 demonstrates exceptional turnover capacity with 3-chlorocatechol, achieving 21,000 nanomoles per unit of activity [25]. This performance significantly exceeds that of other catechol 2,3-dioxygenases, which typically achieve turnover capacities ranging from 60 to 220 nanomoles per unit [25].

| Enzyme System | Organism | Turnover Capacity (nmol/U) | Relative Activity (%) | Reference |

|---|---|---|---|---|

| CbzE | P. putida GJ31 | 21,000 | 95 | [25] |

| TdnC | P. putida UCC2 | 220 | 6 | [25] |

| XylE | P. putida mt-2 | 60 | 1 | [25] |

| C23OII | P. putida MT15 | 100 | 4 | [25] |

Substrate Specificity and Conversion Mechanisms

The enzymatic biosynthesis pathway demonstrates remarkable substrate specificity, with certain enzyme variants showing enhanced conversion rates for 3-chlorocatechol. Mutant enzymes developed through directed evolution have achieved up to fivefold higher reaction rates for 3-chlorocatechol conversion compared to wild-type enzymes [7]. These improvements result from specific amino acid substitutions that alter the active site configuration and substrate binding affinity [7].

Metabolic Engineering of Production Strains

Metabolic engineering approaches for 3-chlorocatechol production have focused on developing robust microbial strains capable of efficient synthesis and tolerance to chlorinated compounds. Research has demonstrated that successful production requires careful balancing of chlorocatechol-producing and chlorocatechol-consuming enzymatic activities to prevent toxic accumulation [12] [16].

Strain Development and Optimization

The development of production strains has involved extensive genetic modifications to enhance chlorocatechol synthesis capabilities. Ralstonia eutropha strain JMP222 and its derivatives have been extensively studied for their ability to produce and metabolize chlorocatechols [12]. These strains require multiple copies of chlorocatechol 1,2-dioxygenase genes to achieve efficient conversion and prevent cellular toxicity [12].

Research has shown that strains containing single chromosomal copies of chlorocatechol degradation gene clusters cannot effectively grow on chlorobenzoate substrates due to insufficient enzymatic activity [12]. The incorporation of multiple gene copies significantly improves growth performance and substrate utilization efficiency [12].

Gene Expression and Regulation

The expression of chlorocatechol catabolic genes follows complex regulatory patterns that respond to substrate availability and cellular stress conditions. Studies have identified specific gene clusters including tfdCIDIEIFI and tfdDIICIIEIIFII that encode essential enzymes for chlorocatechol metabolism [12]. These gene clusters must be present in multiple copies to achieve adequate enzymatic activity levels for sustainable growth [12].

The regulatory mechanisms involve sophisticated feedback systems that monitor chlorocatechol concentrations and adjust enzyme production accordingly [13]. Research has demonstrated that chlorocatechol concentrations in the micromolar range can inhibit bacterial growth, necessitating careful control of production and degradation pathways [16].

Production Efficiency and Scaling

Metabolic engineering efforts have achieved significant improvements in production efficiency through optimization of enzymatic pathways and cellular metabolism. Engineered strains can effectively degrade chlorocatechol concentrations up to several millimolar levels when equipped with appropriate enzymatic machinery [15]. The presence of multiple copies of key genes, particularly tfdCI encoding chlorocatechol 1,2-dioxygenase, proves essential for maintaining high-level production capabilities [12].

| Strain | Gene Configuration | Growth Efficiency | Chlorocatechol Tolerance (mM) | Reference |

|---|---|---|---|---|

| JMP222 wild-type | Single copy | Poor | <0.1 | [12] |

| JMP222 + multiple tfdCI | Multiple copies | Good | 2-3 | [12] |

| JMP134-F3 | Gene duplication | Excellent | >3 | [16] |

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry methodologies for 3-chlorocatechol synthesis emphasize environmentally benign processes that minimize waste generation and utilize renewable resources. Recent research has explored biocatalytic approaches and sustainable production methods that align with principles of environmental responsibility [17] [19].

Biocatalytic Synthesis Methods

Biocatalytic approaches utilizing toluene oxygenase monooxygenase systems have shown promise for environmentally friendly 3-chlorocatechol production. Research has demonstrated that engineered toluene o-xylene monooxygenase can effectively oxidize chlorobenzene substrates to form various chlorinated catechol products [17]. These systems operate at room temperature in aqueous environments using only molecular oxygen and cellular cofactors [17].

The development of enzyme variants with enhanced activity has yielded significant improvements in biocatalytic efficiency. Specific mutations such as L192V in the toluene o-xylene monooxygenase have resulted in 1.8-fold to 4.8-fold increases in hydroxylation activity toward chlorinated substrates [17]. These improvements demonstrate the potential for optimizing biocatalytic systems for industrial-scale production [17].

Sustainable Production Technologies

Advanced biotechnological approaches have focused on developing sustainable production systems that minimize environmental impact while maintaining high efficiency. Research has explored the use of biomolecular condensates containing chlorocatechol 1,2-dioxygenase for creating microreactor systems capable of operating under challenging environmental conditions [22]. These systems can function effectively at protein concentrations above 0.5 grams per liter and maintain catalytic activity under crowded molecular conditions [22].

The implementation of liquid-liquid phase separation technology has enabled the development of compartmentalized enzymatic systems that concentrate catalytic activity while protecting enzymes from harsh environmental conditions [22]. These microreactors demonstrate complete conversion of 4-chlorocatechol substrates within seconds, indicating potential for rapid processing applications [22].

Environmental Benefits and Applications

Green chemistry approaches offer significant environmental advantages compared to traditional chemical synthesis methods. Biocatalytic systems eliminate the need for harsh chemical reagents and operate under mild conditions that reduce energy consumption [17] [19]. The use of whole-cell biocatalysts further simplifies process design by providing integrated cofactor regeneration systems [17].

Recent developments in enhanced bioremediation combine green synthesis approaches with environmental cleanup applications. Research has demonstrated that combining electrically neutral reactive species treatment with microbial bioremediation can achieve efficient degradation of chlorinated compounds while reducing overall toxicity [19]. These integrated approaches represent promising directions for sustainable chemical production and environmental remediation [19].

| Technology | Environmental Benefit | Efficiency Improvement | Reference |

|---|---|---|---|

| Biocatalytic oxidation | Eliminates harsh chemicals | 1.8-4.8 fold increase | [17] |

| Microreactor systems | Reduced energy consumption | Complete conversion in seconds | [22] |

| Integrated bioremediation | Toxicity reduction | 93% compound removal | [19] |

3-Chlorocatechol (3-chlorobenzene-1,2-diol) exhibits well-defined thermodynamic properties that reflect its aromatic structure modified by both hydroxyl and chlorine substituents. The compound demonstrates characteristic phase transition behaviors that are intermediate between those of unsubstituted catechol and more heavily halogenated derivatives.

Physical State and Thermal Properties

3-Chlorocatechol exists as a crystalline solid at ambient conditions, with a melting point ranging from 48.5 to 49.0°C [1] [2] [3]. This relatively low melting point compared to unsubstituted catechol (105°C) reflects the disruption of hydrogen bonding networks caused by the chlorine substituent at the meta position. The compound exhibits two distinct boiling points depending on pressure conditions: 237.0±20.0°C at 760 mmHg [4] and 110-111°C at 20 mmHg [1]. The reduced pressure boiling point of 138°C at 20 mmHg [5] [3] is more commonly reported for laboratory applications.

The density at 20°C ranges from 1.419 to 1.471 g/cm³ [6] [5], indicating a relatively compact molecular packing in the solid state. The refractive index is estimated at 1.4620 [5], consistent with the aromatic character and polarizable chlorine substituent. The flash point is 97.1±21.8°C [4], classifying the compound as a combustible solid with moderate fire hazard potential.

Thermodynamic Stability Considerations

The thermodynamic stability of 3-chlorocatechol is influenced by the electron-withdrawing effect of the chlorine atom, which stabilizes the aromatic ring system while simultaneously affecting the phenolic hydroxyl groups. The compound demonstrates stability at elevated temperatures up to approximately 200°C before significant decomposition occurs. Under standard conditions, 3-chlorocatechol maintains structural integrity, though it may undergo slow oxidation in the presence of air and light.

The standard enthalpy of formation and other thermodynamic parameters have not been extensively documented in the literature, representing a gap in fundamental thermochemical data for this important industrial intermediate.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight (g/mol) | 144.55-144.56 | [5] [7] [1] |

| Melting Point (°C) | 48.5-49 | [1] [2] [3] |

| Boiling Point at 760 mmHg (°C) | 237.0±20.0 | [4] |

| Boiling Point at 20 mmHg (°C) | 110-111 / 138 | [5] [1] [3] |

| Density at 20°C (g/cm³) | 1.419-1.471 | [6] [5] |

| Flash Point (°C) | 97.1±21.8 | [4] |

Solubility and Partition Coefficients

The solubility characteristics of 3-chlorocatechol reflect the competing influences of the hydrophilic hydroxyl groups and the moderately lipophilic chlorinated aromatic system, resulting in amphiphilic properties that govern its environmental distribution and biological uptake.

Aqueous Solubility

3-Chlorocatechol exhibits good solubility in water [13] [14], a property primarily attributed to the presence of two hydroxyl groups capable of forming hydrogen bonds with water molecules. The compound is described as "soluble in water and organic solvents due to its polar hydroxyl groups" [13]. This characteristic distinguishes it from more heavily chlorinated aromatics, which typically exhibit poor water solubility.

The aqueous solubility enables 3-chlorocatechol to be effectively detected and analyzed in environmental water samples using bacterial biosensing systems, though the exact solubility limit has not been quantitatively determined in the available literature [14].

Organic Solvent Solubility

The compound demonstrates solubility in various organic solvents, particularly chloroform and methanol [5]. This dual solubility profile reflects the compound's intermediate polarity, making it suitable for extraction and purification procedures using both polar and moderately polar organic solvents.

Partition Coefficient and Lipophilicity

The octanol-water partition coefficient (log P) is predicted to be 1.9 [15], indicating moderate lipophilicity. This value suggests that 3-chlorocatechol has a preference for organic phases over aqueous phases, but the preference is not extreme. The polar surface area is calculated at 40.5 Ų [15], reflecting the contribution of the two hydroxyl groups to the molecule's polar character.

The log P value of 1.9 places 3-chlorocatechol in an intermediate range for environmental partitioning, suggesting it would have moderate potential for bioaccumulation while remaining sufficiently water-soluble for environmental transport and biological uptake.

Distribution Behavior

The distribution behavior is characterized as hydrophilic due to hydroxyl groups [13], despite the presence of the chlorine substituent. This hydrophilic tendency facilitates the compound's detection in soil systems where it may be released as an environmental pollutant from wood pulp chlorination and other industrial processes [14].

| Property | Value | Reference |

|---|---|---|

| Water solubility | Soluble | [13] [14] |

| Organic solvent solubility | Soluble in chloroform, methanol | [5] |

| Log P (predicted) | 1.9 | [15] |

| Polar surface area (Ų) | 40.5 | [15] |

| Distribution character | Hydrophilic | [13] |

Degradation Kinetics in Aqueous Systems

The degradation kinetics of 3-chlorocatechol in aqueous systems represents a critical aspect of its environmental fate and biotechnological applications, involving complex enzymatic processes that differ significantly from those observed with unsubstituted catechols.

Primary Degradation Pathways

3-Chlorocatechol undergoes biodegradation primarily through the ortho-cleavage pathway via catechol 1,2-dioxygenase [16] [17] [18]. This pathway involves the conversion to chloromuconate intermediates [19] [17], which subsequently undergo further transformation through specialized enzymatic systems. The degradation process has been extensively studied in various bacterial systems, particularly Rhodococcus opacus 1CP and Pseudomonas putida strains.

Alternative degradation mechanisms include meta-cleavage pathways catalyzed by catechol 2,3-dioxygenases [16] [19] [20], though these are less common and often result in enzyme inactivation due to the formation of reactive intermediates.

Enzymatic Turnover Kinetics

The kinetics of 3-chlorocatechol degradation vary significantly depending on the specific enzyme system involved. XylE enzyme demonstrates a turnover capacity of 64 nmol per unit activity [21], representing approximately 2,900 molecules of 3-chlorocatechol converted per enzyme molecule before inactivation occurs. In contrast, CbzE enzyme exhibits much higher turnover capacity [16] [21] and greater resistance to substrate-induced inactivation.

The degradation process follows complex kinetics that include both substrate conversion and enzyme inactivation components. For enzymes like CbzE, the reaction continues for approximately 30 minutes before enzyme activity cessation [21], while other catechol 2,3-dioxygenases typically become inactivated within 20 seconds to 2 minutes [22].

Degradation Products and Intermediates

The primary degradation products include 2-hydroxymuconate and chloromuconate derivatives [19] [10]. Specifically, the extradiol cleavage of 3-chlorocatechol by specialized dioxygenases produces 3-chloro-2-hydroxymuconic semialdehyde [10] [11], which exhibits markedly different physicochemical properties compared to the parent compound, including a pKa of 4.4.

Environmental Persistence and Biodegradation Rates

3-Chlorocatechol exhibits moderate environmental persistence and is biodegradable under aerobic conditions [14] [23]. In engineered biological treatment systems, such as sequencing continuous-inflow reactors, catechol degradation (as a model for chlorocatechol behavior) achieves removal efficiencies exceeding 96% for concentrations up to 1560 mg/L [23].

The compound's biodegradation rate is influenced by hydraulic retention time, with optimal performance requiring minimum retention times of 13 hours for effective removal [23]. Under these conditions, the system can handle organic loading rates up to 5.38 kg COD/m³·day.

Kinetic Parameters and Rate Constants

The degradation kinetics follow Michaelis-Menten kinetics for most enzyme systems, with apparent Km values typically below 10 μM [16]. However, specific rate constants for 3-chlorocatechol degradation are limited in the literature, representing an area requiring further investigation for comprehensive environmental risk assessment.

| Parameter | Value | Reference |

|---|---|---|

| Primary pathway | Ortho-cleavage via catechol 1,2-dioxygenase | [16] [17] [18] |

| XylE turnover capacity | 64 nmol per unit activity | [21] |

| Typical enzyme inactivation time | 20 seconds - 2 minutes | [22] |

| CbzE reaction duration | ~30 minutes | [21] |

| Primary degradation products | 2-hydroxymuconate, chloromuconate | [19] [10] |

| Environmental persistence | Moderate (aerobically biodegradable) | [14] [23] |

| Optimal HRT for treatment | ≥13 hours | [23] |

| Maximum removal efficiency | >96% (up to 1560 mg/L) | [23] |

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant